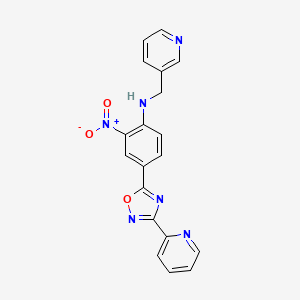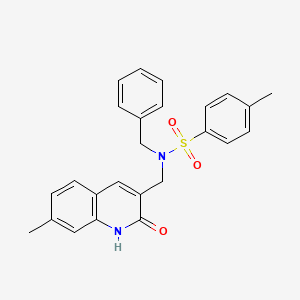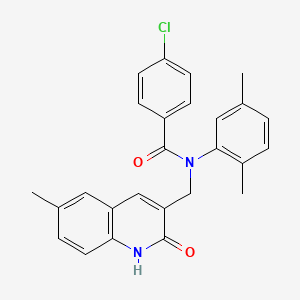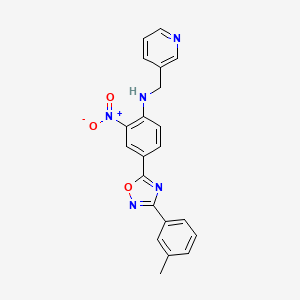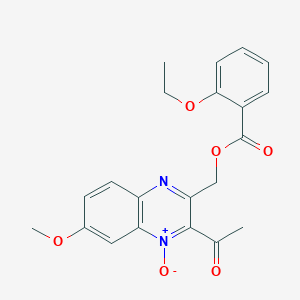
N-(3-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the piperidine class of compounds and is known to have analgesic and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is not fully understood. It is believed to work by blocking the activity of certain receptors in the brain that are involved in pain and inflammation. It has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to block the effects of opioids and reduce drug-seeking behavior in animal models of addiction. In addition, it has been shown to have minimal side effects and a low potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide in lab experiments is that it has been shown to have minimal side effects and a low potential for abuse. This makes it a safer alternative to other compounds that may have more severe side effects or a higher potential for abuse. One limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another direction is to investigate its potential use in the treatment of addiction, as it has been shown to block the effects of opioids and reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective and targeted therapies.
Métodos De Síntesis
N-(3-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be synthesized by reacting 3-chlorophenylpiperidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting compound can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of addiction, as it has been shown to block the effects of opioids and reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-20(18,19)16-7-5-10(6-8-16)13(17)15-12-4-2-3-11(14)9-12/h2-4,9-10H,5-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRSHOXZZNWYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

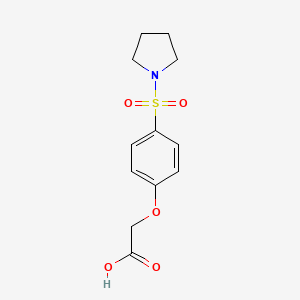
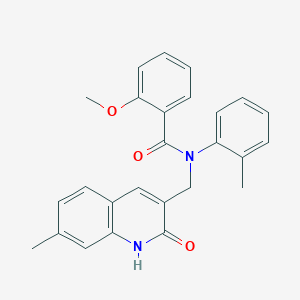

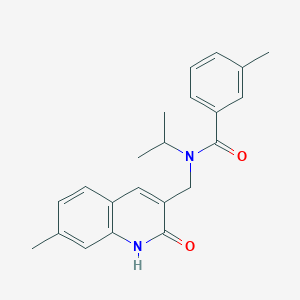


![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
